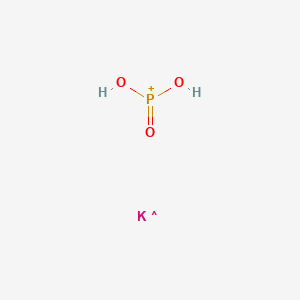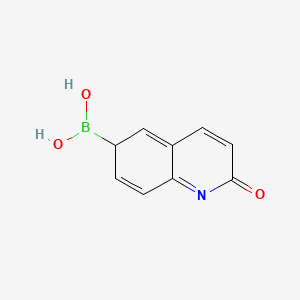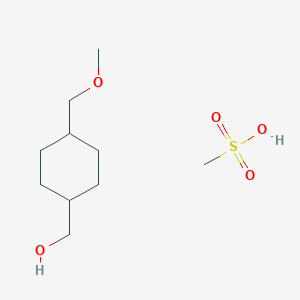
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is an organic compound with a complex structure It is a derivative of cyclohexanemethanol, where the hydroxyl group is substituted with a methoxymethyl group and further modified with a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- typically involves multiple steps. The initial step often includes the preparation of 4-(methoxymethyl)cyclohexanemethanol. This can be achieved through the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxymethyl derivative. The subsequent step involves the conversion of the hydroxyl group to a methanesulfonate group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanesulfonate group back to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 4-(methoxymethyl)cyclohexanemethanol.
Substitution: Various substituted cyclohexanemethanol derivatives.
科学的研究の応用
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-Methylcyclohexanemethanol: A similar compound with a methyl group instead of a methoxymethyl group.
Cyclohexanemethanol, 4-(1-methylethyl)-, trans-: Another derivative with an isopropyl group.
Uniqueness
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxymethyl and methanesulfonate groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H22O5S |
|---|---|
分子量 |
254.35 g/mol |
IUPAC名 |
methanesulfonic acid;[4-(methoxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2.CH4O3S/c1-11-7-9-4-2-8(6-10)3-5-9;1-5(2,3)4/h8-10H,2-7H2,1H3;1H3,(H,2,3,4) |
InChIキー |
SDUGOFLUKCUHIZ-UHFFFAOYSA-N |
正規SMILES |
COCC1CCC(CC1)CO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



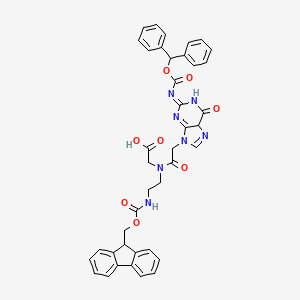


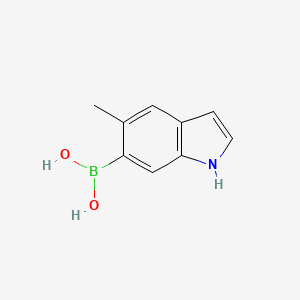
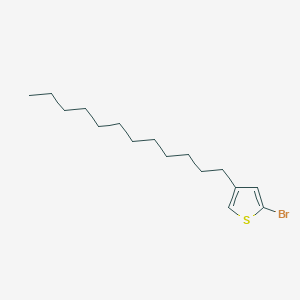

![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
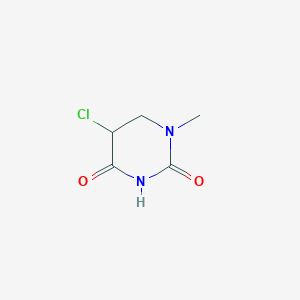
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)


